(E)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
(E)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N6O5 and its molecular weight is 388.384. The purity is usually 95%.
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Scientific Research Applications
Bromophenols and Nucleoside Base Derivatives in Algae
Bromophenols coupled with nucleoside bases, similar in structure to the compound , have been isolated from the red alga Rhodomela confervoides. These compounds, including derivatives of purine dione, are significant for their potential biological activities and structural uniqueness (Ma et al., 2007).
Synthesis of Functional Purine Derivatives
Research on the synthesis of new functional derivatives of purine diones, akin to the specified compound, has shown potential in medical applications. These derivatives, including 8-hydrazinyl-1,3-dimethyl-7-aryl alkyl-1H-purine-2,6(3H,7H)-diones, are studied for their pharmacological potential, including applications in treating depression and other diseases (Korobko, 2016).
Schiff Base Ligands and Chemical Characterization
The synthesis and characterization of Schiff base ligands, which include compounds structurally related to the specified chemical, have been explored. These studies focus on the chemical properties and potential applications of such compounds in various fields (Jun, 2007).
Anticancer Activity of Purine Analogues
The development and testing of various fused purine analogues, including those related to the mentioned compound, have demonstrated potent anticancer activity against a range of cancer cell lines. This research highlights the potential of purine derivatives in cancer treatment (Hassan et al., 2017).
Synthesis of New Antidepressant Compounds
The synthesis of new compounds structurally similar to the given chemical, specifically purine-2,6-diones, has shown promising results in exhibiting antidepressant activity. This suggests potential applications in the field of mental health treatment (Khaliullin et al., 2018).
Properties
IUPAC Name |
8-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O5/c1-9(24)8-23-13-14(22(2)17(27)20-15(13)26)19-16(23)21-18-7-10-4-5-11(25)12(6-10)28-3/h4-7,9,24-25H,8H2,1-3H3,(H,19,21)(H,20,26,27)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLFMFVWUAHYEE-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NN=CC3=CC(=C(C=C3)O)OC)N(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)O)OC)N(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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